- Effective microwave synthesis of some ring fused quinolines, Elixir Online Journal, 2012, 9131, 9131-9133
Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)
91301-03-0 structure
Product Name:2-Hydroxyquinoline-3-carbaldehyde
Número CAS:91301-03-0
MF:C10H7NO2
Megavatios:173.168082475662
MDL:MFCD00563443
CID:803685
PubChem ID:589334
Update Time:2025-06-13
2-Hydroxyquinoline-3-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
- 2(1H)-Quinolinone-3-carboxaldehyde
- 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
- 2-hydroxyquinoline-3-carbaldehyde
- 2-oxo-1H-quinoline-3-carbaldehyde
- 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-
- 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)
- 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)
- 2-Hydroxy-3-formylquinoline
- 2-Hydroxy-3-quinolinecarboxaldehyde
- 2-Hydroxy-quinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde
- 3-Formyl-2-hydroxyquinoline
- 3-Formyl-2-quinolone
- 3-Formylcarbostyril
- 3-Formylquinolin-2(1H)-one
- 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR
- CHEMBL3609843
- STL381739
- BP-10827
- 91301-03-0
- 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde
- 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde
- DTXSID30343371
- Oprea1_039486
- SY042010
- Z56974846
- Oprea1_305229
- AKOS000320276
- MFCD02642162
- 2-Hydroxy-3-quinolinecarbaldehyde #
- MFCD00563443
- quinolone-3-carbaldehyde
- WLZ3334
- 3-FORMYL-2QUINOLONE
- SCHEMBL98219
- BBL028761
- STK050769
- H-2008
- F0342-0036
- EN300-07553
- 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde
- 1,2-dihydro-2-oxoquinoline-3-carbaldehyde
- AB11914
- J-510204
- AKOS000270322
- CS-0117078
- 2-Hydroxyquinoline-3-carbaldehyde
-
- MDL: MFCD00563443
- Renchi: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
- Clave inchi: VWHKEYXRRNSJTN-UHFFFAOYSA-N
- Sonrisas: O=CC1C(=O)NC2C(=CC=CC=2)C=1
Atributos calculados
- Calidad precisa: 173.04800
- Masa isotópica única: 173.047678466g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 270
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1
- Superficie del Polo topológico: 46.2Ų
Propiedades experimentales
- Punto de fusión: >250°C
- Punto de ebullición: 434.9℃ at 760 mmHg
- PSA: 50.19000
- Logp: 1.75290
- Sensibilidad: Air Sensitive
2-Hydroxyquinoline-3-carbaldehyde Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H319
- Declaración de advertencia: P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36
- Instrucciones de Seguridad: 26
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
2-Hydroxyquinoline-3-carbaldehyde Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
中国海关编码:
2933499090概述:
2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Hydroxyquinoline-3-carbaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H188067-1g |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 97% | 1g |
¥681.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H188067-250mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 97% | 250mg |
¥270.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H188067-5g |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 97% | 5g |
¥2086.90 | 2023-09-02 | |
| Alichem | A189000722-1g |
2-Hydroxyquinoline-3-carboxaldehyde |
91301-03-0 | 98% | 1g |
$153.15 | 2023-08-31 | |
| Alichem | A189000722-5g |
2-Hydroxyquinoline-3-carboxaldehyde |
91301-03-0 | 98% | 5g |
$489.96 | 2023-08-31 | |
| Alichem | A189000722-10g |
2-Hydroxyquinoline-3-carboxaldehyde |
91301-03-0 | 98% | 10g |
$755.25 | 2023-08-31 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-1g |
2(1H)-Quinolinone-3-carboxaldehyde, 97% |
91301-03-0 | 97% | 1g |
¥6022.00 | 2023-02-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-250mg |
2(1H)-Quinolinone-3-carboxaldehyde, 97% |
91301-03-0 | 97% | 250mg |
¥1518.00 | 2023-02-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-5g |
2(1H)-Quinolinone-3-carboxaldehyde, 97% |
91301-03-0 | 97% | 5g |
¥9948.00 | 2023-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-500mg |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 500mg |
2485.0CNY | 2021-08-04 |
2-Hydroxyquinoline-3-carbaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium acetate ; 2.2 min
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compounds, Synthesis, 1995, (11), 1362-4
Métodos de producción 3
Condiciones de reacción
Referencia
- Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculation, Bioorganic Chemistry, 2023, 136,
Métodos de producción 4
Condiciones de reacción
Referencia
- Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR Amyloidogenesis, Bulletin of the Korean Chemical Society, 2015, 36(2), 719-722
Métodos de producción 5
Condiciones de reacción
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referencia
- Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivatives, Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47
Métodos de producción 6
Condiciones de reacción
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
Referencia
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
Referencia
- New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer Activity, ChemistrySelect, 2022, 7(31),
Métodos de producción 8
Condiciones de reacción
1.1 -
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
Referencia
- Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivatives, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Acetic acid , Sodium acetate ; 2 min
Referencia
- Recent approach to the synthesis of 3-formylquinolin-2(1H)-ones, International Journal of Current Research, 2013, 5(5), 1046-1048
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Acetic acid , Oxygen Catalysts: Amberlyst 15 Solvents: Acetic acid , Water ; rt; rt → reflux; 3 h, reflux
Referencia
- A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-Diamines, European Journal of Organic Chemistry, 2010, (2), 317-325
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Water ; 0 - 5 °C; 8 h, 80 - 90 °C
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
Referencia
- Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexes, Heterocyclic Letters, 2015, 5(2), 251-259
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water
Referencia
- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents, MedChemComm, 2017, 8(6), 1158-1172
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Water
Referencia
- Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds, Journal of Heterocyclic Chemistry, 2017, 54(1), 131-136
Métodos de producción 14
Condiciones de reacción
Referencia
- Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents, Bioorganic Chemistry, 2021, 106,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
Referencia
- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines, Journal of Heterocyclic Chemistry, 1989, 26(6), 1589-94
Métodos de producción 16
Condiciones de reacción
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
Referencia
- Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp, Scientific Reports, 2021, 11(1),
Métodos de producción 17
Condiciones de reacción
1.1 -
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
Referencia
- Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors, Bioorganic Chemistry, 2020, 94,
2-Hydroxyquinoline-3-carbaldehyde Raw materials
- Ethyl formate
- 2-Chloroquinoline
- 2-HYDROXYQUINOLINE
- 2-Chloroquinoline-3-carbaldehyde
- 2-Iodoquinoline-3-carbaldehyde
2-Hydroxyquinoline-3-carbaldehyde Preparation Products
2-Hydroxyquinoline-3-carbaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde
Número de pedido:A916034
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:58
Precio ($):271.0/949.0
Correo electrónico:sales@amadischem.com
2-Hydroxyquinoline-3-carbaldehyde Literatura relevante
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde) Productos relacionados
- 71568-50-8(3,6-dimethyl-2(1H)-Quinolinone)
- 23981-27-3(3,8-dimethyl-2(1H)-Quinolinone)
- 338428-47-0(6-ethyl-2-hydroxyquinoline-3-carbaldehyde)
- 62033-68-5(3-Quinolinecarboxamide, N-(2,5-dimethylphenyl)-1,2-dihydro-2-oxo-)
- 101382-54-1(2-Hydroxy-8-methylquinoline-3-carbaldehyde)
- 80231-41-0(2-Hydroxy-7-methylquinoline-3-carbaldehyde)
- 101382-53-0(2-hydroxy-6-methylquinoline-3-carbaldehyde)
- 67735-60-8(1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)
- 2721-59-7(3-methyl-1,2-dihydroquinolin-2-one)
- 332883-19-9(6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):271.0/949.0